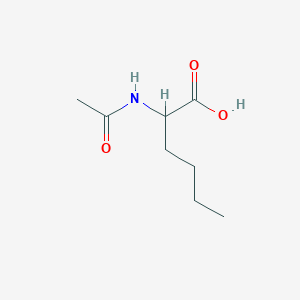

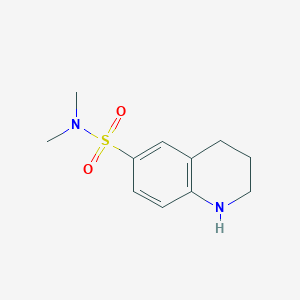

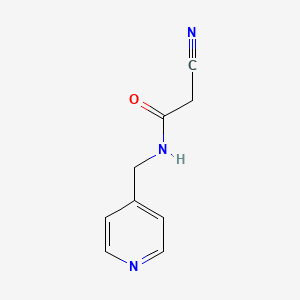

n,n-Dimethyl-1,2,3,4-tetrahydroquinoline-6-sulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of n,n-Dimethyl-1,2,3,4-tetrahydroquinoline-6-sulfonamide and related compounds often involves strategies like Pictet-Spengler condensation, Friedel-Crafts cyclization, and various sulfonamide formation reactions. For instance, the synthesis of 1-aryl-6,7-dimethoxy-3,4-dihydroisoquinoline-2(1H)-sulfonamides, which share structural similarities, involves the incorporation of the sulfonamide function to target specific pharmacological activities (Gitto et al., 2009). Another approach involves the reaction of N-sulfonyl-β-phenethylamines with α-chloro-α-phenylselenoesters, demonstrating the versatility in generating tetrahydroisoquinoline scaffolds (Silveira et al., 1999).

Molecular Structure Analysis

The molecular structure of tetrahydroquinoline derivatives is characterized by the presence of a tetrahydroquinoline core, often substituted with various functional groups, including sulfonamides. These modifications play a crucial role in defining the compound's chemical and physical properties. Structural studies, such as X-ray crystallography, provide detailed insights into the arrangement of atoms and the geometry of these molecules (Bougheloum et al., 2013).

Chemical Reactions and Properties

Tetrahydroquinoline sulfonamides participate in a variety of chemical reactions, influenced by the functional groups attached to the core structure. The sulfonamide group, in particular, offers sites for further chemical modifications and interactions with biological targets. These compounds are synthesized through reactions that involve key intermediates and catalysts, leading to a broad range of derivatives with varying biological activities (Yavari et al., 2014).

Physical Properties Analysis

The physical properties of n,n-Dimethyl-1,2,3,4-tetrahydroquinoline-6-sulfonamide, such as solubility, melting point, and crystal structure, are influenced by its molecular structure. These properties are critical for the compound's application in various chemical syntheses and pharmacological formulations. Detailed analysis of these properties can be found through studies focusing on similar tetrahydroquinoline derivatives (Bougheloum et al., 2013).

Chemical Properties Analysis

The chemical behavior of tetrahydroquinoline sulfonamides, including reactivity, stability, and interactions with other molecules, is central to their utility in medicinal chemistry and materials science. The sulfonamide group, in particular, imparts unique chemical properties that enable these compounds to act as inhibitors or reactants in various biological and chemical processes (Grunewald et al., 2006).

Aplicaciones Científicas De Investigación

Synthesis and Potential Biological Activity

- Researchers have explored the synthesis of tetrahydroquinolines, including structures related to n,n-Dimethyl-1,2,3,4-tetrahydroquinoline-6-sulfonamide, through Lewis Acid-promoted Friedel-Crafts cyclizations. Such compounds have shown potential as peroxisome proliferator-activated receptor agonists, indicating possible applications in treating type-2 diabetes (Bunce, Cain, & Cooper, 2013).

Anticancer Properties

- A study involving the synthesis of a piperidine ring-fused aromatic sulfonamide library, including N-arylsulfonyl 1,2,3,4-tetrahydroquinolines, demonstrated that these compounds induced oxidative stress and glutathione depletion in various cancer cells. Certain sulfonamides exhibited significant cytotoxic effects on leukemia, melanoma, glioblastoma, and other cancer cell lines (Madácsi et al., 2013).

Antiviral Activity

- A series of sulfonamide and urea derivatives of tetrahydroquinazolin, structurally related to n,n-Dimethyl-1,2,3,4-tetrahydroquinoline-6-sulfonamide, were synthesized and evaluated for their antiviral properties. One of the sulfonamide derivatives showed significantly higher antiviral activity against an avian paramyxovirus compared to the commercial antiviral drug Ribavirin (Selvakumar et al., 2018).

Fluorescent Thermometry

- The fluorescence intensity of a compound structurally similar to n,n-Dimethyl-1,2,3,4-tetrahydroquinoline-6-sulfonamide showed an unusual increase with rising temperature, suggesting its potential use in ratiometric fluorescent thermometry (Cao et al., 2014).

Propiedades

IUPAC Name |

N,N-dimethyl-1,2,3,4-tetrahydroquinoline-6-sulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O2S/c1-13(2)16(14,15)10-5-6-11-9(8-10)4-3-7-12-11/h5-6,8,12H,3-4,7H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNJDOUVNJGHHBU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)C1=CC2=C(C=C1)NCCC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80969787 |

Source

|

| Record name | N,N-Dimethyl-1,2,3,4-tetrahydroquinoline-6-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80969787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

n,n-Dimethyl-1,2,3,4-tetrahydroquinoline-6-sulfonamide | |

CAS RN |

5455-83-4 |

Source

|

| Record name | NSC5450 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5450 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N,N-Dimethyl-1,2,3,4-tetrahydroquinoline-6-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80969787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(4-Chlorophenyl)amino]acetohydrazide](/img/structure/B1267248.png)

![2-[(3,5-Dimethyl-1-adamantyl)oxy]ethanamine](/img/structure/B1267252.png)

![1-Bromo-4-[(2-chloroethyl)sulfanyl]benzene](/img/structure/B1267256.png)

![N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-phenylacetamide](/img/structure/B1267259.png)